molecular formula C17H25NO3 B5508974 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide

Cat. No. B5508974
M. Wt: 291.4 g/mol
InChI Key: YCDJCJXWDGCBPX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide is a compound that may have relevance in various chemical and pharmacological studies. The structural elements suggest it could be involved in studies related to cyclohexanecarboxamide derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of cyclohexanecarboxamide derivatives involves strategic functionalization of the cyclohexane moiety. A similar approach can be adopted for the synthesis of this compound, potentially involving the reaction of an appropriate 3,4-dimethoxyphenyl ethylamine with a cyclohexanecarboxylic acid derivative in the presence of activating agents or coupling reagents (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxamide derivatives typically features a cyclohexane ring adopting a chair conformation, which is crucial for the stability and reactivity of these compounds. X-ray crystallography of similar compounds has revealed significant details about the bond lengths, angles, and conformational preferences that influence their chemical behavior (Özer et al., 2009).

Chemical Reactions and Properties

Cyclohexanecarboxamide derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the reactive carbonyl group. The electron-donating methoxy groups on the phenyl ring could influence the reactivity, making it a site for further functionalization (Hosokami et al., 1992).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been investigated, highlighting their properties and potential applications in various fields. This research provides foundational knowledge for understanding the chemical behavior and potential uses of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).

Polymer Science

  • The development of aromatic polyamides containing cyclohexane structures, similar to this compound, has been explored. These polyamides exhibit properties like high glass transition temperatures and stability, making them suitable for industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).

Chemical Synthesis

Fluorescence Studies

Catalysis

  • The development of new ligands for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines using derivatives of this compound has been explored. This research is crucial for advancing catalytic processes in organic synthesis (Jiang, Dong, Qiu, Chen, Wu, & Jiang, 2020).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDJCJXWDGCBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 2.0 g. of cyclohexane carboxylic acid chloride in 10 ml. of ethyl ether and add to a previously prepared solution of 2.0 g. of homoveratrylamine in a mixture of 20 ml. of ethyl ether and 5.0 ml. of triethylamine. Stir the mixture for 15 minutes, then add 20 ml. of water and 25 ml. of ethyl acetate. Separate the layers and extract the aqueous layers several times with ethyl acetate. Combine the organic phases and wash with 2N hydrochloric acid, saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter and evaporate to a residue. Crystallize the residue from ethyl acetate to obtain the product of this step, m.p. 110°-111°C.
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